N-(3-acetamidophenyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide
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Description
N-(3-acetamidophenyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O2S2 and its molecular weight is 431.95. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Anticancer Applications
Compounds structurally related to N-(3-acetamidophenyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide have shown promise in anticancer research. New derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity against human tumor cell lines derived from various neoplastic diseases. Some derivatives demonstrated considerable anticancer activity, highlighting the potential of such compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015). Similarly, other studies focused on the synthesis of compounds with thiazole derivatives to investigate their anticancer properties, with certain compounds showing high selectivity and inducing apoptosis in cancer cells, suggesting a viable approach for targeted cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Optoelectronic and Polymer Research
The optoelectronic properties of thiazole-based polythiophenes, which are closely related to the compound , have been explored for potential applications in electronic devices. Research in this area has led to the synthesis of thiazole-containing monomers and the investigation of their conducting polymers, which exhibit desirable optical band gaps and switching times, making them suitable for applications in optoelectronic devices (Camurlu & Guven, 2015).
Enzyme Inhibition for Drug Discovery
Explorations into the structure-activity relationships of compounds targeting specific enzymes such as phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) have been conducted. These studies aim to improve metabolic stability and efficacy in drug discovery, with some derivatives showing minimal metabolic deacetylation, suggesting enhanced stability and potential therapeutic applications (Stec et al., 2011).
Antimicrobial Activity
The compound and its derivatives have been studied for their antimicrobial properties, with some showing significant activity against various bacteria and fungi. This research paves the way for developing new antimicrobial agents that could be effective in treating infections resistant to existing antibiotics (Singh & Vedic, 2015).
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S2/c1-13(25)22-16-6-3-7-17(9-16)23-19(26)10-18-12-28-20(24-18)27-11-14-4-2-5-15(21)8-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUJFRFDUMYZDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.